USP28 Inhibitory Potency: 4-Chlorobenzyl vs. Unsubstituted Benzyl at R2 in Triazolo[4,5-d]pyrimidines
In a systematic SAR study of triazolo[4,5-d]pyrimidine derivatives as USP28 inhibitors, compound 19 bearing a 4-chlorobenzyl group at the R2 position demonstrated a 90.9-fold improvement in potency over compound 12, which bears an unsubstituted benzyl group at the same position. Compound 19 also exhibited >90-fold selectivity over USP7 and LSD1 [1]. Since the target compound 863018-55-7 incorporates the identical 4-chlorobenzyl substituent at the N3 position, it is predicted to retain favorable USP28 engagement, whereas analogs with unsubstituted benzyl at this position would be expected to lose all measurable USP28 activity based on the established SAR [1].
| Evidence Dimension | USP28 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 predicted to be < 5 μM based on retention of the 4-chlorobenzyl pharmacophore (compound 19 IC50 = 1.10 ± 0.02 μmol/L) |
| Comparator Or Baseline | Compound 12 (unsubstituted benzyl at R2): IC50 > 100 μmol/L |
| Quantified Difference | ≥ 90.9-fold potency loss upon removal of the 4-chloro substituent from benzyl |
| Conditions | USP28 enzymatic assay; compound concentrations tested up to 100 μmol/L; recombinant USP28 protein; Ub-AMC substrate |
Why This Matters
The presence of the 4-chlorobenzyl group is a binary determinant of USP28 inhibitory activity; procurement of an N3-benzyl analog would yield a compound with no detectable USP28 engagement, rendering it useless for deubiquitinase-targeted studies.
- [1] Suo FZ, et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharm Sin B. 2019;10(8):1476-1491. Table 1 (compounds 12 vs 19); Table 2 (selectivity data). View Source
